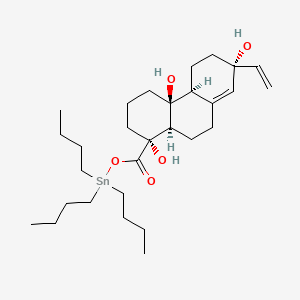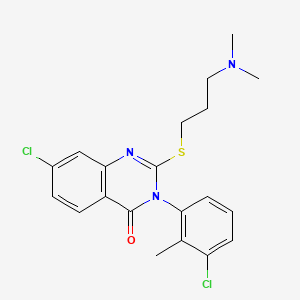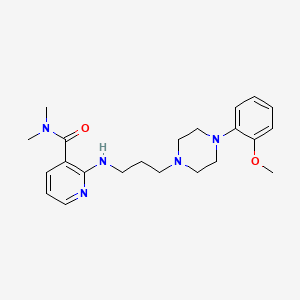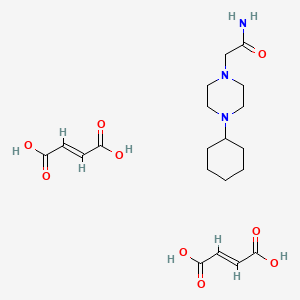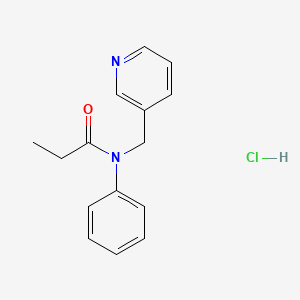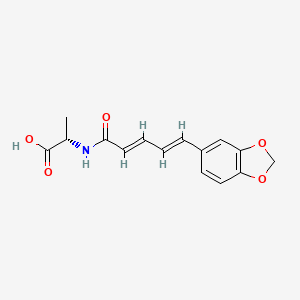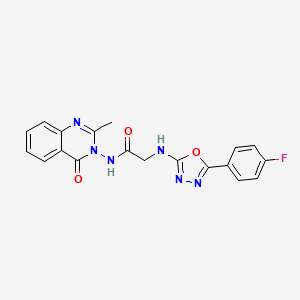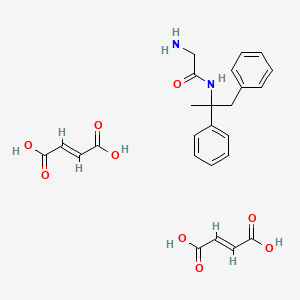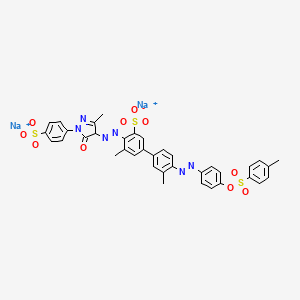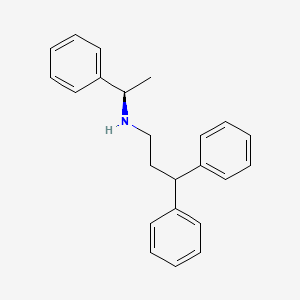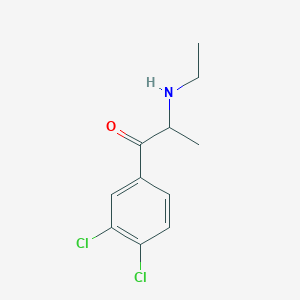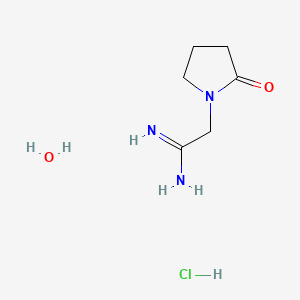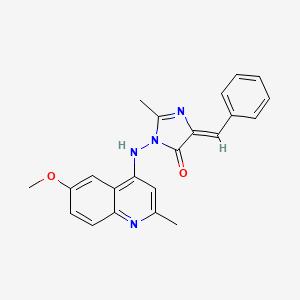
4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-(phenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-(phenylmethylene)- is a complex organic compound with a unique structure that combines elements of imidazole, quinoline, and phenylmethylene groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-(phenylmethylene)- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the quinoline and phenylmethylene groups through a series of condensation and substitution reactions. Specific reagents and catalysts, such as acids or bases, are used to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole or quinoline rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups to the imidazole ring.
Wissenschaftliche Forschungsanwendungen
4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-(phenylmethylene)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H-Imidazol-4-one, 3,5-dihydro-5-(1,3-benzodioxol-5-ylmethylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-
- 4H-Imidazol-4-one, 3,5-dihydro-5-(1,3-benzodioxol-5-ylmethylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-
Uniqueness
The uniqueness of 4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-(phenylmethylene)- lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
85986-73-8 |
|---|---|
Molekularformel |
C22H20N4O2 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-3-[(6-methoxy-2-methylquinolin-4-yl)amino]-2-methylimidazol-4-one |
InChI |
InChI=1S/C22H20N4O2/c1-14-11-20(18-13-17(28-3)9-10-19(18)23-14)25-26-15(2)24-21(22(26)27)12-16-7-5-4-6-8-16/h4-13H,1-3H3,(H,23,25)/b21-12- |
InChI-Schlüssel |
CGEIDQZIEMTHKU-MTJSOVHGSA-N |
Isomerische SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=N/C(=C\C4=CC=CC=C4)/C3=O)C |
Kanonische SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=NC(=CC4=CC=CC=C4)C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


